molecular formula C11H11BrN2O2 B13925628 Ethyl 5-bromo-1H-indazole-1-acetate

Ethyl 5-bromo-1H-indazole-1-acetate

Cat. No.: B13925628
M. Wt: 283.12 g/mol
InChI Key: OUKXNXRYMYIIPC-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1H-indazole-1-acetate (CAS 1809203-15-3) is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features a 5-bromo-1H-indazole scaffold that has been selectively functionalized at the N1 position with an ethyl acetate group. The bromine atom at the 5-position serves as an excellent handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create a diverse array of 5-aryl and 5-heteroaryl indazole derivatives for drug discovery programs . The indazole core is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates targeting a range of diseases . This specific N1-alkylated derivative is of significant value in the synthesis of novel compounds for biological evaluation. Research applications include the development of potential anticancer agents, antimicrobials, and anti-inflammatory molecules . The molecular structure allows it to act as a key precursor in the exploration of structure-activity relationships (SAR) aimed at optimizing potency and selectivity for various biological targets . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

ethyl 2-(5-bromoindazol-1-yl)acetate

InChI

InChI=1S/C11H11BrN2O2/c1-2-16-11(15)7-14-10-4-3-9(12)5-8(10)6-13-14/h3-6H,2,7H2,1H3

InChI Key

OUKXNXRYMYIIPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)Br)C=N1

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 5-bromo-1H-indazole-1-acetate

The synthesis of this compound generally proceeds through two principal stages:

Bromination of Indazole Derivatives

The initial and critical step is the selective bromination of the indazole nucleus at the 5-position. This is typically achieved by treating an appropriate indazole precursor with bromine or a brominating agent in a suitable solvent under controlled temperature conditions.

Typical Procedure
  • Starting Material: Indazole or substituted indazole derivatives (e.g., 1H-indazole or 5-nitro-1H-indazole)
  • Brominating Agent: Bromine (Br2) solution
  • Solvent: N,N-Dimethylformamide (DMF) is commonly used due to its ability to dissolve both reactants and to moderate the reaction.
  • Temperature Control: The reaction is often initiated at low temperatures (around -5 °C) to control the regioselectivity and avoid over-bromination.
  • Reaction Time: After bromine addition, the mixture is gradually warmed to 35–40 °C and stirred for 10–12 hours to complete the reaction.
Example from Literature

A patented method for bromination of 5-nitro-1H-indazole to yield 3-bromo-5-nitro-1H-indazole involves:

Step Description
1 Under nitrogen atmosphere, dissolve 5-nitro-1H-indazole in DMF at -5 °C.
2 Slowly add bromine dropwise maintaining -5 °C.
3 Stir for 1 hour at 0 to -5 °C post-addition.
4 Warm to 35–40 °C and stir for 10–12 hours.
5 Monitor reaction completion by HPLC (residual raw material <0.16%).
6 Quench with water, cool below 10 °C, filter, and wash to isolate crude brominated product.

This method achieves a high yield (~95%) with mild reaction conditions suitable for scale-up.

Esterification to Form Ethyl Acetate Substituent

Summary of Key Reaction Parameters

Step Reagents & Conditions Yield (%) Notes
Bromination Indazole + Br2 in DMF, -5 °C to 40 °C, 10-12 h ~95 High regioselectivity, mild conditions
Esterification 5-Bromoindazole + ethyl chloroacetate, base, DMF, 50–80 °C, several hours Variable (typically high) Requires base to deprotonate N-H, nucleophilic substitution

Analytical and Purification Techniques

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1H-indazole-1-acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The indazole ring can be oxidized under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of 5-substituted indazole derivatives.

    Reduction: Formation of 1H-indazole-1-ethanol derivatives.

    Oxidation: Formation of indazole-3-carboxylic acids or other oxidized products.

Scientific Research Applications

Ethyl 5-bromo-1H-indazole-1-acetate is a chemical compound belonging to the indazole family. It features a bromine atom at the 5-position of the indazole ring and an acetate group at the 1-position. This compound is notable for its potential biological activities and applications in medicinal chemistry. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various organic synthesis processes.

Potential Applications

This compound has several promising applications:

  • Medicinal Chemistry : Indazole derivatives, including this compound, have been associated with a range of biological activities . The pharmacological mechanisms often involve interactions with specific biological targets, leading to alterations in cellular processes. Several FDA-approved small molecule anti-cancer drugs contain indazole scaffolds .
  • Organic Synthesis : It serves as a valuable intermediate due to the bromine atom's ability to enhance reactivity. The Suzuki reaction, for example, can be applied to synthesize novel pyrrolyl and indazole derivatives using 5-bromoindazoles .
  • Drug Development : Studies on this compound's interactions with various biological targets are essential for understanding its pharmacological potential. Research indicates that this compound can affect multiple biochemical pathways, suggesting a broad spectrum of activity against various diseases. Its ability to penetrate biological membranes enhances its utility as a therapeutic agent.

Structural Analogs

Several compounds share structural similarities with this compound:

Compound NameUnique Features
Ethyl 5-chloro-1H-indazole-1-acetateChlorine atom; generally less reactive than bromine
Ethyl 5-fluoro-1H-indazole-1-acetateFluorine atom; alters electronic properties
Ethyl 5-iodo-1H-indazole-1-acetateIodine atom; larger size may influence reactivity

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1H-indazole-1-acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the ester group can influence the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of Ethyl 5-bromo-1H-indazole-1-acetate include:

Compound Name Substituent(s) Similarity Score CAS Number
5-Bromo-1-(2-methoxyethyl)-1H-indazole Methoxyethyl at N1 0.83 58037-05-1
2-(6-Bromo-1H-indazol-1-yl)ethanol Ethanol at N1 0.80 1354220-34-0
2-(1H-Indazol-1-yl)acetic acid Acetic acid at N1 0.80 281204-67-9
Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate Indole core with oxoacetate N/A Not provided

Key Observations :

  • Substituent Polarity : The ethyl acetate group in this compound confers moderate polarity, enhancing solubility in organic solvents compared to the methoxyethyl analog (similarity score 0.83), which may exhibit higher lipophilicity .
  • Reactivity: Bromine at the 5-position enables regioselective functionalization, whereas analogs like 2-(6-Bromo-1H-indazol-1-yl)ethanol (similarity score 0.80) may prioritize reactions at the 6-position due to steric and electronic differences .
  • Core Heterocycle : Replacing indazole with indole (as in Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate) eliminates one nitrogen atom, reducing hydrogen-bonding capacity and altering biological target specificity .

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